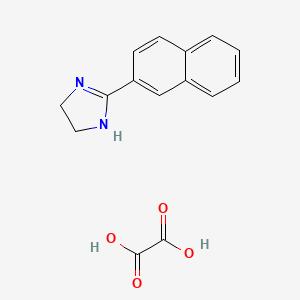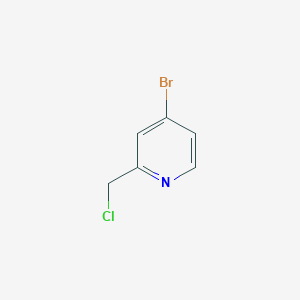
4-Bromo-2-(chloromethyl)pyridine
Übersicht
Beschreibung
“4-Bromo-2-(chloromethyl)pyridine” is a chemical compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a bromine and a chloromethyl group attached to the pyridine ring .
Synthesis Analysis
The synthesis of “this compound” and its derivatives often involves the use of Grignard reagents . For instance, the initial metal halogen exchange step in the synthesis of 2-bromo-6-hydroxymethylpyridine can be performed using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), which forms the desired product in good yields under milder reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound’s structure can be optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and diverse. For instance, the compound can undergo nucleophilic substitution reactions . The reaction mechanism often involves the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 206.47 g/mol . It is a solid at room temperature . More specific properties such as boiling point, flash point, and storage temperature can be determined through further analysis .Wissenschaftliche Forschungsanwendungen
High-Pressure Chemistry
4-Bromo-2-(chloromethyl)pyridine and its derivatives, such as 2-bromo-, 2-chloro-, and 2-fluoro-pyridines, have been used in high-pressure chemistry. Under high pressure, these compounds react with dimethyl acetylenedicarboxylate to yield products like 9aH- and 4H-quinolizines, showcasing their reactivity under unique conditions (Matsumoto, Ikemi-Kono, & Uchida, 1978).
Synthesis of Novel Derivatives
Palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize various novel pyridine derivatives from bromo- and chloromethyl pyridines. These derivatives have potential applications as chiral dopants for liquid crystals and display significant biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Reagent for Synthesis of Chloro Compounds
Pyridine hydrochloride has been utilized for synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series. This reagent is efficient in transforming 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline, demonstrating its utility in creating chloro-substituted compounds (Mongin et al., 1996).
Catalyst in Organic Synthesis
This compound and related compounds have been used as catalysts in organic synthesis, including the palladium-catalyzed synthesis of arylboronic esters. These processes are crucial for constructing complex organic molecules, highlighting the compound's role in advancing synthetic chemistry (Melaimi et al., 2004).
Interaction with Other Chemicals
The interaction of pyridine derivatives with dichloromethane (DCM) under ambient conditions forms methylenebispyridinium dichloride compounds. This reaction is significant for understanding the chemical behavior of pyridine derivatives in various applications (Rudine, Walter, & Wamser, 2010).
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-Bromo-2-(chloromethyl)pyridine” could involve its use in the synthesis of new pharmaceutical and agrochemical products . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make it a promising compound for future research and applications .
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-2-(chloromethyl)pyridine is the carbon-carbon bond formation in organic compounds . This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this pathway can lead to a variety of downstream effects, including the synthesis of complex organic molecules .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules with potential applications in various fields such as pharmaceuticals, materials science, and more .
Eigenschaften
IUPAC Name |
4-bromo-2-(chloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-1-2-9-6(3-5)4-8/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTOQZAHQZOCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693281 | |
| Record name | 4-Bromo-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001463-32-6 | |
| Record name | 4-Bromo-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

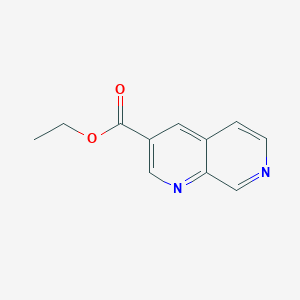
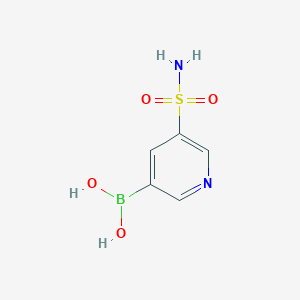



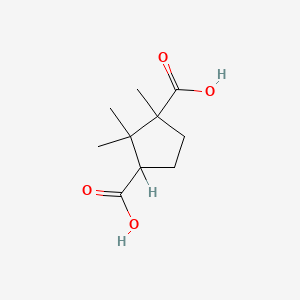
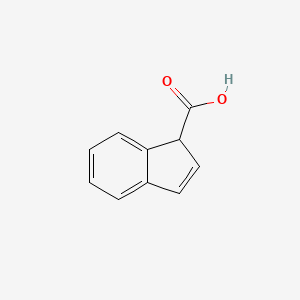
![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)



![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B6594348.png)
![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)
